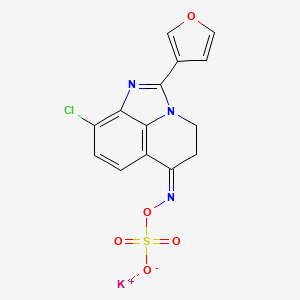

Hydroxylamine-O-sulfonic acid, N-(9-chloro-2-(3-furanyl)-4,5-dihydro-6H-imidazo(4,5,1-ij)quinolin-6-ylidene)-, potassium salt

CAS No.: 134601-11-9

Cat. No.: VC17058460

Molecular Formula: C14H9ClKN3O5S

Molecular Weight: 405.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 134601-11-9 |

|---|---|

| Molecular Formula | C14H9ClKN3O5S |

| Molecular Weight | 405.9 g/mol |

| IUPAC Name | potassium;[(Z)-[5-chloro-2-(furan-3-yl)-1,3-diazatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12)-tetraen-9-ylidene]amino] sulfate |

| Standard InChI | InChI=1S/C14H10ClN3O5S.K/c15-10-2-1-9-11(17-23-24(19,20)21)3-5-18-13(9)12(10)16-14(18)8-4-6-22-7-8;/h1-2,4,6-7H,3,5H2,(H,19,20,21);/q;+1/p-1/b17-11-; |

| Standard InChI Key | YDDZYFMDGMIMAO-CULRIWENSA-M |

| Isomeric SMILES | C\1CN2C3=C(/C1=N\OS(=O)(=O)[O-])C=CC(=C3N=C2C4=COC=C4)Cl.[K+] |

| Canonical SMILES | C1CN2C3=C(C1=NOS(=O)(=O)[O-])C=CC(=C3N=C2C4=COC=C4)Cl.[K+] |

Introduction

Chemical Structure and Composition

The compound’s structure comprises three key components:

-

Hydroxylamine-O-sulfonic acid (HOSA) backbone: HOSA exists as a zwitterion () in solid and aqueous states, enabling dual nucleophilic and electrophilic reactivity .

-

Imidazoquinoline moiety: The imidazo(4,5,1-ij)quinoline system features a fused bicyclic structure with a nitrogen-rich heterocycle. Substitutions at positions 9 (chloro) and 2 (3-furanyl) introduce steric and electronic modifications that influence interactions with biological targets .

-

Potassium counterion: The potassium salt form improves aqueous solubility, a critical factor for pharmaceutical formulations and reaction kinetics.

Table 1: Structural Features and Their Implications

Synthesis and Manufacturing

While no explicit synthesis route for this compound is documented, analogous protocols for imidazoquinoline derivatives and HOSA-based salts provide a framework for its preparation.

Core Synthesis Steps

-

Formation of Imidazoquinoline Scaffold:

-

Sulfonation of Hydroxylamine:

-

Conjugation of Moieties:

-

The imidazoquinoline intermediate reacts with HOSA under basic conditions, followed by potassium salt precipitation.

-

Physicochemical Properties

The compound’s properties derive from its hybrid structure:

-

Solubility: High solubility in polar solvents (e.g., water, DMSO) due to ionic character .

-

Stability: Susceptible to hydrolysis under strongly acidic or basic conditions; storage at 0–4°C recommended .

-

Reactivity:

Applications in Synthetic Chemistry

The compound’s dual reactivity enables diverse transformations:

-

Nitrilation: Converts aldehydes to nitriles via intermediate oxime formation .

-

Heterocycle Synthesis: Facilitates construction of benzisoxazoles and triazoles through [3+2] cycloadditions .

Table 2: Comparative Reactivity of HOSA Derivatives

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume